molecular formula C11H20O2 B14740523 3-{2,2-Dimethyl-3-[(prop-2-en-1-yl)oxy]propoxy}prop-1-ene CAS No. 5689-01-0

3-{2,2-Dimethyl-3-[(prop-2-en-1-yl)oxy]propoxy}prop-1-ene

Cat. No.: B14740523
CAS No.: 5689-01-0
M. Wt: 184.27 g/mol
InChI Key: ILCBQCNPRNARBT-UHFFFAOYSA-N
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Description

3-{2,2-Dimethyl-3-[(prop-2-en-1-yl)oxy]propoxy}prop-1-ene is an organic compound characterized by its unique structure, which includes a prop-1-ene group and a propoxy group connected through a dimethylated carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2,2-Dimethyl-3-[(prop-2-en-1-yl)oxy]propoxy}prop-1-ene typically involves the reaction of 2,2-dimethyl-3-hydroxypropyl prop-2-en-1-yl ether with a suitable alkylating agent under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the formation of the desired product through nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like distillation and chromatography are employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

3-{2,2-Dimethyl-3-[(prop-2-en-1-yl)oxy]propoxy}prop-1-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bonds to single bonds, resulting in saturated derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the propoxy group, where nucleophiles such as halides or amines replace the leaving group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), potassium carbonate (K₂CO₃)

Major Products

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Saturated hydrocarbons

    Substitution: Halogenated or aminated derivatives

Scientific Research Applications

3-{2,2-Dimethyl-3-[(prop-2-en-1-yl)oxy]propoxy}prop-1-ene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its role in drug development, particularly in designing molecules with specific therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-{2,2-Dimethyl-3-[(prop-2-en-1-yl)oxy]propoxy}prop-1-ene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{2,2-Dimethyl-3-[(prop-2-en-1-yl)oxy]propoxy}prop-1-ene is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its combination of a prop-1-ene group and a propoxy group linked through a dimethylated carbon makes it a versatile compound for various synthetic and industrial processes.

Properties

IUPAC Name

2,2-dimethyl-1,3-bis(prop-2-enoxy)propane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c1-5-7-12-9-11(3,4)10-13-8-6-2/h5-6H,1-2,7-10H2,3-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILCBQCNPRNARBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COCC=C)COCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20720339
Record name 3-{2,2-Dimethyl-3-[(prop-2-en-1-yl)oxy]propoxy}prop-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20720339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5689-01-0
Record name 3-{2,2-Dimethyl-3-[(prop-2-en-1-yl)oxy]propoxy}prop-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20720339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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